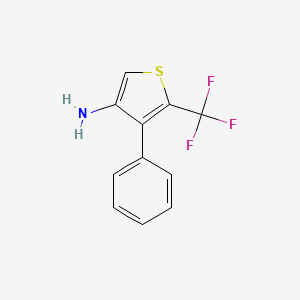
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Applications De Recherche Scientifique
Polymerization Initiatives
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives have been utilized in the field of polymerization. In one study, star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These initiators demonstrated excellent photoinitiating abilities and superior polymerization efficiencies compared to commercial photoinitiators, especially in overcoming oxygen inhibition (Zhang et al., 2015).
Electroluminescence and Emission Properties
Studies have focused on developing materials for electroluminescence applications. One such study involved the creation of a star-shaped single-polymer system with simultaneous red, green, and blue emission, using tris(4-(thiophen-2-yl)phenyl)amine derivatives. This system achieved saturated white emission and was significant for its enhanced electroluminescent properties (Liu et al., 2016).
Synthesis of Novel Compounds
A three-component synthesis was conducted to create novel indeno[1, 2-b][1,8]naphthyridin-6(11H)-one derivatives using 4-phenyl-5-(trifluoromethyl)thiophen-3-amine. This study also assessed the antimicrobial activity of these compounds (Bhoomandla et al., 2020).
Electrochromic Device Applications
The application of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives in electrochromic devices has been explored. Star-shaped molecules containing triphenylamine and thiophene were synthesized and showed potential for high-performance electrochromic devices with various color changes and satisfactory response times (Cheng et al., 2012).
Site Selective Hydroxyalkylation
Innovative approaches were adopted for achieving trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method allowed for a site-selective electrophilic aromatic substitution on unprotected 5-phenylthiophen-2-amine moieties, demonstrating the potential in synthetic pathways (Duvauchelle et al., 2022).
Anticancer and Antitubercular Agents
Derivatives of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine were synthesized and evaluated for their antitumor and antitubercular activities. This research revealed several compounds with significant inhibitory activities against cancer cell lines and mycobacterium smegmatis, indicating potential medicinal applications (Sekhar et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPYEXWOYDDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382347 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |
CAS RN |
256427-77-7 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

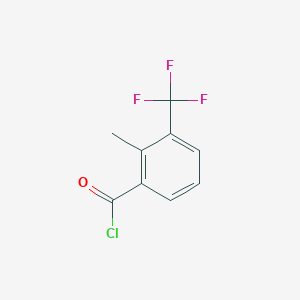
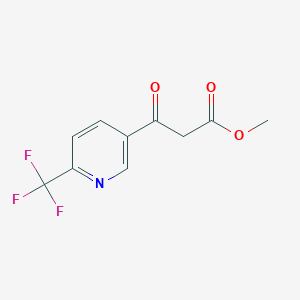
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
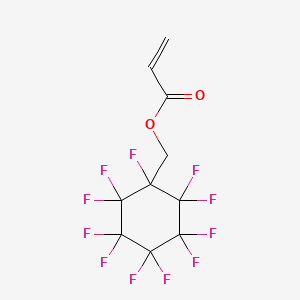
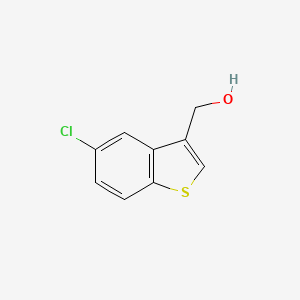
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

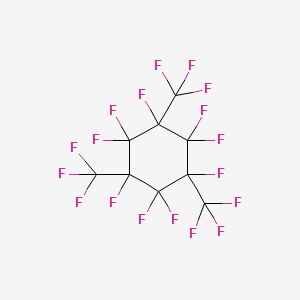
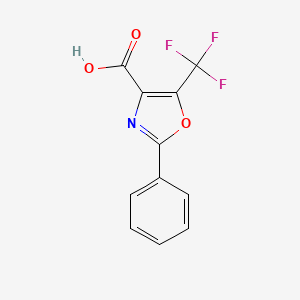
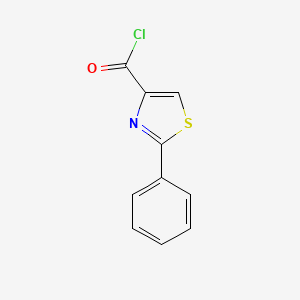
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)
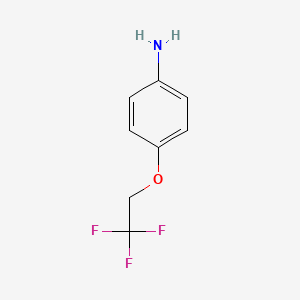
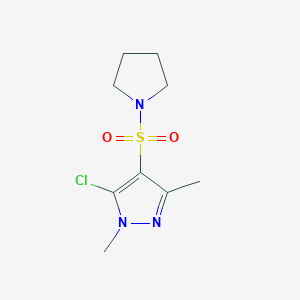
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)